Ethyl 2-amino-5-methylhex-4-enoate
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Overview
Description
Ethyl 2-amino-5-methylhex-4-enoate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and an ethyl ester group attached to a hexenoic acid backbone. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Ethyl 2-amino-5-methylhex-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-methylhex-4-enoate typically involves the reaction of 2-amino-5-methylhex-4-enoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of 2-amino-5-methylhex-4-enoic acid reacts with ethanol to form the ethyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted amino derivatives.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-methylhex-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also participate in various biochemical pathways, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
Ethyl 5-methylhex-4-enoate: Similar in structure but lacks the amino group, making it less reactive in certain biochemical reactions.
2-amino-5-methylhex-4-enoic acid: The parent acid of Ethyl 2-amino-5-methylhex-4-enoate, used in similar applications but with different solubility and reactivity properties.
Uniqueness: this compound is unique due to the presence of both an amino group and an ethyl ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-amino-5-methylhex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h5,8H,4,6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJGNSOJOMXZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438148 |
Source
|
Record name | ethyl 2-amino-5-methylhex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824394-14-1 |
Source
|
Record name | ethyl 2-amino-5-methylhex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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